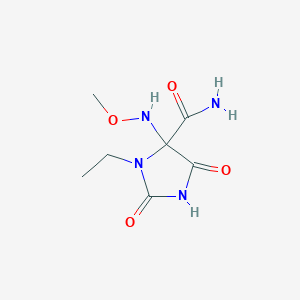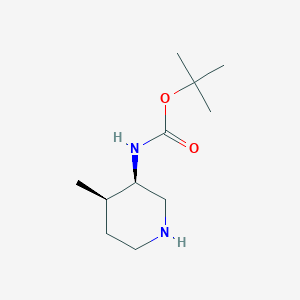
2-(吡咯烷-1-基)乙胺二盐酸盐
描述
2-(Pyrrolidin-1-yl)ethanamine dihydrochloride, also known as 2-PYRROLIDINOETHYLAMINE 2HCL, is a chemical compound with the molecular formula C6H16Cl2N2 . It is used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations .
Synthesis Analysis
The synthesis of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride involves the reaction with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations .Molecular Structure Analysis
The molecular structure of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride consists of 6 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The InChI code for this compound isInChI=1S/C6H14N2.2ClH/c7-3-6-8-4-1-2-5-8;;/h1-7H2;2*1H . Chemical Reactions Analysis
The compound may be used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations .Physical And Chemical Properties Analysis
The compound has a molecular weight of 187.11 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 186.0690539 g/mol . The topological polar surface area of the compound is 29.3 Ų . The compound has a heavy atom count of 10 . The compound is solid at 20 degrees Celsius . The melting point of the compound is between 111.0 to 115.0 °C .科学研究应用
DNA 结合和细胞毒性
- 在 DNA 相互作用和抗癌活性中的应用:包括吡咯烷-1-基乙胺变体在内的三齿配体的 Cu(II) 配合物已被研究其 DNA 结合特性和对癌细胞的细胞毒性作用。Kumar 等人(2012 年)的一项此类研究表明,这些配合物显示出良好的 DNA 结合倾向,并诱导小牛胸腺 DNA 的轻微结构变化。它们还对不同的癌细胞系表现出中等的细胞毒性,这突出了它们在抗癌研究中的潜力 (Kumar 等,2012)。
缓蚀
- 在缓蚀中的作用:Das 等人(2017 年)的研究调查了镉(II) 席夫碱配合物(包括衍生自吡咯烷-1-基乙胺的配体)对低碳钢的缓蚀性能。这些配合物表现出显着的抑制活性,特别是在叠氮化物存在的情况下,表明它们在腐蚀工程和材料科学中的潜在应用 (Das 等,2017)。
分析化学
- 在药物中的分析应用:在制药行业中,与吡咯烷-1-基乙胺相关的物质在盐酸倍他司汀片剂中进行分析。朱蓉(2015 年)建立了一种测定这些物质的方法,表明该化合物在质量控制和药物分析中的重要性 (朱蓉,2015)。
催化
- 催化应用:Zulu 等人(2020 年)对与吡咯烷-1-基乙胺相关的(吡啶基)亚胺配体的钯(II) 配合物的研究表明,这些配合物是烯烃甲氧羰基化的有效催化剂。这说明了它们在催化过程中的用途,特别是在有机合成中 (Zulu 等,2020)。
材料科学
- 在材料科学中的用途:Nyamato 等人(2016 年)探索了由(氨基)吡啶配体螯合的镍(II) 配合物,其结构类似于吡咯烷-1-基乙胺,用于乙烯低聚。这项研究有助于理解复杂材料及其在工业化学中的应用 (Nyamato 等,2016)。
安全和危害
The compound causes skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling and to wear protective gloves, eye protection, and face protection . If eye irritation persists, get medical advice or attention . If it comes in contact with skin, wash with plenty of water . If skin irritation occurs, get medical advice or attention . Contaminated clothing should be removed and washed before reuse .
作用机制
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a variety of interactions with target proteins, leading to different biological profiles .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological pathways due to their versatile structure .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化分析
Biochemical Properties
2-(Pyrrolidin-1-yl)ethanamine dihydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, thereby affecting neurotransmitter levels in the brain . Additionally, 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride can modulate protein-protein interactions, impacting cellular signaling pathways and metabolic processes .
Cellular Effects
2-(Pyrrolidin-1-yl)ethanamine dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in neurotransmitter synthesis, leading to altered neurotransmitter levels and signaling . Furthermore, 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, altering their activity and function. For instance, it can inhibit enzymes involved in neurotransmitter degradation, leading to increased neurotransmitter levels . Additionally, 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride can activate certain signaling pathways by binding to receptors and modulating their activity . These interactions result in changes in gene expression, affecting various cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmitter levels and improve cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have also been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
2-(Pyrrolidin-1-yl)ethanamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmitter synthesis and degradation . The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production . Additionally, 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride can affect the balance of neurotransmitter levels by altering their synthesis and degradation rates .
Transport and Distribution
The transport and distribution of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride within cells and tissues are critical for its biochemical effects. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride within tissues also affects its overall efficacy and function.
属性
IUPAC Name |
2-pyrrolidin-1-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-3-6-8-4-1-2-5-8;;/h1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLQUSMPBPVMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672577 | |
| Record name | 2-(Pyrrolidin-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65592-36-1 | |
| Record name | 2-(Pyrrolidin-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Pyrrolidinyl)ethanamine Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1391332.png)
![Imidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1391334.png)

![6-bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B1391337.png)

![4-{[(3-Methylphenyl)sulfanyl]methyl}aniline](/img/structure/B1391340.png)
![6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one](/img/structure/B1391341.png)


